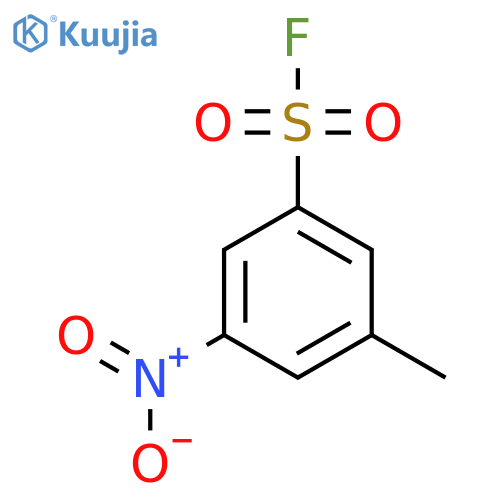

Cas no 2138414-59-0 (3-Methyl-5-nitrobenzene-1-sulfonyl fluoride)

3-Methyl-5-nitrobenzene-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 2138414-59-0

- EN300-728206

- 3-methyl-5-nitrobenzene-1-sulfonyl fluoride

- 3-Methyl-5-nitrobenzene-1-sulfonyl fluoride

-

- インチ: 1S/C7H6FNO4S/c1-5-2-6(9(10)11)4-7(3-5)14(8,12)13/h2-4H,1H3

- InChIKey: KJYQSOKEACQPPQ-UHFFFAOYSA-N

- SMILES: S(C1C=C(C=C(C)C=1)[N+](=O)[O-])(=O)(=O)F

計算された属性

- 精确分子量: 219.00015701g/mol

- 同位素质量: 219.00015701g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 5

- 重原子数量: 14

- 回転可能化学結合数: 1

- 複雑さ: 318

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 88.3Ų

- XLogP3: 1.9

3-Methyl-5-nitrobenzene-1-sulfonyl fluoride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-728206-1.0g |

3-methyl-5-nitrobenzene-1-sulfonyl fluoride |

2138414-59-0 | 1g |

$0.0 | 2023-06-06 |

3-Methyl-5-nitrobenzene-1-sulfonyl fluoride 関連文献

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

3-Methyl-5-nitrobenzene-1-sulfonyl fluorideに関する追加情報

3-Methyl-5-nitrobenzene-1-sulfonyl fluoride (CAS No. 2138414-59-0): An Overview of Its Properties, Applications, and Recent Research

3-Methyl-5-nitrobenzene-1-sulfonyl fluoride (CAS No. 2138414-59-0) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structure, which includes a sulfonyl fluoride functional group and a nitro substituent on a benzene ring. These features endow it with a range of chemical properties that make it valuable for various applications.

The molecular formula of 3-Methyl-5-nitrobenzene-1-sulfonyl fluoride is C8H6FNO4S, and its molecular weight is approximately 227.20 g/mol. The compound is typically a white to off-white solid at room temperature and is soluble in common organic solvents such as dichloromethane, acetone, and dimethylformamide (DMF). Its solubility in water is limited due to the presence of the sulfonyl fluoride group.

In terms of chemical reactivity, 3-Methyl-5-nitrobenzene-1-sulfonyl fluoride is highly reactive due to the electrophilic nature of the sulfonyl fluoride group. This group can readily undergo nucleophilic substitution reactions, making it an excellent reagent for the synthesis of sulfonamides and other sulfur-containing compounds. The nitro group also contributes to the compound's reactivity by increasing the electron-withdrawing effect on the benzene ring, further enhancing its electrophilicity.

3-Methyl-5-nitrobenzene-1-sulfonyl fluoride has found applications in various areas of research and industry. In organic synthesis, it serves as a key intermediate for the preparation of complex molecules with biological activity. For example, it has been used in the synthesis of sulfonamide-based antibiotics and antiviral agents. The ability to introduce a sulfonyl fluoride group into target molecules allows for the fine-tuning of their physicochemical properties, such as solubility and lipophilicity, which are crucial for their biological activity.

In medicinal chemistry, 3-Methyl-5-nitrobenzene-1-sulfonyl fluoride has been explored as a building block for the development of novel therapeutic agents. Recent studies have shown that compounds derived from this scaffold exhibit potent inhibitory activity against various enzymes and receptors involved in disease pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that a series of sulfonamide derivatives synthesized from 3-Methyl-5-nitrobenzene-1-sulfonyl fluoride demonstrated significant anti-inflammatory and anti-cancer properties.

The unique electronic properties of 3-Methyl-5-nitrobenzene-1-sulfonyl fluoride also make it an attractive candidate for materials science applications. Researchers have investigated its use in the development of functional materials with enhanced electronic and optical properties. For example, a recent study published in Advanced Materials reported that incorporating 3-Methyl-5-nitrobenzene-1-sulfonyl fluoride into polymer matrices resulted in materials with improved charge transport characteristics, making them suitable for use in organic electronics and photovoltaic devices.

Safety considerations are an important aspect when handling 3-Methyl-5-nitrobenzene-1-sulfonyl fluoride. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure safety. It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE) such as gloves and safety goggles. Additionally, storage should be in tightly sealed containers away from heat sources and incompatible materials.

In conclusion, 3-Methyl-5-nitrobenzene-1-sulfonyl fluoride (CAS No. 2138414-59-0) is a valuable compound with diverse applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical structure and reactivity make it an essential reagent for the development of new molecules with potential therapeutic and technological applications. Ongoing research continues to uncover new possibilities for this compound, further highlighting its importance in modern scientific endeavors.

2138414-59-0 (3-Methyl-5-nitrobenzene-1-sulfonyl fluoride) Related Products

- 2137619-18-0(2-Propenamide, N-[3-(aminomethyl)-2,4-dimethylphenyl]-2-methyl-)

- 2228697-67-2(2-1-(2-methoxypyridin-4-yl)cyclopropylacetic acid)

- 1783783-67-4(1H-Pyrrole-2-carboxylic acid, 5-(difluoromethyl)-)

- 1261733-73-6(2-Amino-3-(2-(trifluoromethyl)phenyl)pyridine-6-methanol)

- 1519644-97-3(1-(4-methylpyridin-2-yl)cyclobutylmethanamine)

- 13011-54-6(Sodium ammonium hydrogen phosphate)

- 16956-42-6(3-amino-1-benzylurea)

- 1341377-86-3(4-(3-Fluoro-4-methylphenyl)azetidin-2-one)

- 1348418-97-2(Scrambled TRAP Fragment)

- 1179918-50-3(1-{1-(3-chlorophenyl)ethylamino}-2-methylpropan-2-ol)